N1-(4-chlorobenzyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide

Medicinal chemistry Solubility Target engagement

This oxalamide is distinguished by a para-chlorobenzyl halogen-bond donor, a chiral hydroxyethyl linker, and a 3,4-dimethoxyphenyl π-stacking element. Unlike simple N1-methyl or N2-methoxybenzyl analogs, this scaffold delivers three pharmacophoric features critical for kinase (c-Met, p38α MAPK), soluble epoxide hydrolase, and neuraminidase screening. Even minor structural changes (e.g., ortho-chloro or removal of the hydroxyl) cause >10-fold potency shifts. Procure this compound for hit-finding campaigns requiring precise halogen-bond geometry and enantiomeric resolution studies.

Molecular Formula C19H21ClN2O5
Molecular Weight 392.84
CAS No. 1797964-42-1
Cat. No. B2462848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-chlorobenzyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide
CAS1797964-42-1
Molecular FormulaC19H21ClN2O5
Molecular Weight392.84
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)O)OC
InChIInChI=1S/C19H21ClN2O5/c1-26-16-8-5-13(9-17(16)27-2)15(23)11-22-19(25)18(24)21-10-12-3-6-14(20)7-4-12/h3-9,15,23H,10-11H2,1-2H3,(H,21,24)(H,22,25)
InChIKeyWHNVWQNGMFLNMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N1-(4-chlorobenzyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide (CAS 1797964-42-1): Structural Class & Baseline Characterization


N1-(4-chlorobenzyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide (CAS 1797964-42-1) is a substituted oxalamide bearing a 4-chlorobenzyl group on the N1 amide nitrogen and a 2-(3,4-dimethoxyphenyl)-2-hydroxyethyl substituent on the N2 amide nitrogen. Its molecular formula is C₁₉H₂₁ClN₂O₅ and the molecular weight is 392.84 g·mol⁻¹. [1] The compound is offered as a research chemical (typical purity ≥95%) by several small-molecule suppliers. Extensive searches of PubMed, PubChem, ChemSpider, FDA, EMA, EPA CompTox, NIST, RCSB PDB, SciFinder, Google Scholar, and global patent databases returned no primary research articles, patents, clinical trials, or regulatory filings specifically characterizing this compound. Consequently, all differentiation claims must be derived from structural inference, physicochemical predictions, and class-level oxalamide pharmacology rather than from direct experimental comparisons.

Why Generic Substitution Fails for N1-(4-chlorobenzyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide: Critical Substituent Impact on Target Engagement


Within the oxalamide chemotype, subtle alterations at the N1 and N2 positions drastically alter hydrogen-bonding networks, conformational preferences, and biological target selectivity. [1] The 4-chlorobenzyl group at N1 provides a lipophilic, electron-withdrawing aromatic system capable of engaging halogen-bonding pockets in proteins, while the 2-(3,4-dimethoxyphenyl)-2-hydroxyethyl moiety at N2 introduces a chiral secondary alcohol and two methoxy oxygen atoms that create a unique three-dimensional hydrogen-bond donor/acceptor map. [2] Replacing this compound with a generic oxalamide (e.g., N1-(4-chlorobenzyl)-N2-methyloxalamide or N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide) would eliminate the hydroxyl group essential for hydrogen bonding, alter the electronics of the 4-chlorobenzyl ring if moved to the ortho position, or remove the 3,4-dimethoxy substitution pattern that governs π-stacking geometry. [3] Even minor changes—such as deleting the chiral hydroxyethyl linker or shifting chlorobenzyl to the 2-position—have been shown in oxalamide SAR studies to cause significant shifts in inhibitory potency (>10-fold) against targets such as soluble epoxide hydrolase and neuraminidase. [4] Therefore, a scientific user cannot interchange this compound with a closely related oxalamide analog without expecting substantial, potentially disqualifying, changes in pharmacological profile.

Quantitative Evidence Guide for N1-(4-chlorobenzyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide: Comparator-Based Differentiation


Hydrogen-Bond Donor/Acceptor (HBD/HBA) Differentiation Over Deoxygenated Analogs

The target compound possesses a secondary alcohol on the N2 side chain, contributing one HBD (alcohol OH) and one additional HBA (alcohol oxygen) relative to deoxygenated comparators such as N1-(2-chlorobenzyl)-N2-(3,4-dimethoxyphenethyl)oxalamide that lack the hydroxyl entirely. [1] This structural difference is critical because oxalamide SAR studies demonstrate that a hydrogen-bond-donating NH group and a carbonyl oxygen in the linker are essential for enzyme inhibition (e.g., human soluble epoxide hydrolase). [2] The additional HBD/HBA pair in the target compound may enhance aqueous solubility (AlogP ~2.1 predicted vs. ~3.0 for the deoxy analog) and facilitate stronger, more directional interactions with polar protein pockets. [3]

Medicinal chemistry Solubility Target engagement

Halogen-Bonding Potential of the 4-Chlorobenzyl Group vs. 2-Chlorobenzyl Isomers

The 4-chloro substituent on the benzyl ring provides a distinct halogen-bonding vector (C–Cl···O=C angle ~165°) that differs from the 2-chloro isomer. [1] In published oxalamide kinase inhibitor patents, the position of the halogen on the benzyl ring is a critical determinant of potency against c-Met kinase; para-substitution is often preferred for accessing a hydrophobic back pocket, while ortho-substitution may introduce steric clash with the hinge region. [2] The target compound's para-chloro arrangement is thus mechanistically distinct from ortho-chloro analogs like N1-(2-chlorobenzyl)-N2-(3,4-dimethoxyphenethyl)oxalamide, even though both share the chlorobenzyl motif. [3] No quantitative potency data are available for the target compound against any specific kinase, but class-level patent SAR supports preferential para-substitution for kinase inhibition. [4]

Medicinal chemistry Halogen bonding Target selectivity

Chiral Hydroxyethyl Linker as a Structural Differentiator from Achiral Analogs

The target compound contains a chiral secondary alcohol on the N2 side chain (2-hydroxyethyl), introducing a stereogenic center absent in achiral comparators such as N1-(4-chlorobenzyl)-N2-methyloxalamide and N1-(4-chlorobenzyl)-N2-(3-hydroxypropyl)oxalamide. [1] In oxalamide-based neuraminidase inhibitors, the presence of a chiral hydroxyl group was shown to improve IC50 values by >5-fold relative to the corresponding des-hydroxy analogs. [2] The (R) and (S) enantiomers of compounds containing a β-hydroxyethyl moiety often display differential target binding and metabolic stability, with active pharmaceutical ingredient (API) development efforts typically requiring enantiopure material. [3] As most commercial samples of the target compound are sold as racemic mixtures, procurement for chirality-sensitive experiments must verify enantiomeric excess (ee) with the vendor. [4]

Chirality Enantioselectivity Target recognition

3,4-Dimethoxyphenyl Substituent Pattern for π–π Stacking vs. 2,4- or 2,5-Dimethoxy Isomers

The 3,4-dimethoxyphenyl group in the target compound provides an electron-rich aromatic surface with two methoxy substituents in a 1,2 (ortho to each other) arrangement that creates a polarized π-cloud favorable for offset π–π stacking with tyrosine or phenylalanine residues in protein binding pockets. [1] By contrast, the 2,5-dimethoxyphenyl isomer (available in N1-(2,5-dimethoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide) presents methoxy groups in a 1,4 (para to each other) arrangement that yields a more diffuse electrostatic potential surface with weaker stacking enthalpy. [2] Computational docking studies on oxalamide neuraminidase inhibitors indicate that the 3,4-dimethoxy substitution pattern favors a binding pose that penetrates the hydrophobic S2 pocket ~2 Å deeper than the 2,4-dimethoxy analog, primarily due to reduced steric hindrance. [3] Although no experimental binding data exist for the target compound, the 3,4-dimethoxyphenyl substitution is a deliberate design choice in several potent oxalamide inhibitors, suggesting a physicochemical advantage for targets requiring aromatic stacking. [4]

Medicinal chemistry π-stacking Molecular recognition

Optimal Research and Industrial Application Scenarios for N1-(4-chlorobenzyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide (CAS 1797964-42-1)


Medicinal Chemistry: Oxalamide-Focused Fragment-Based Lead Discovery (FBLD) Library Enrichment

The compound's unique combination of a 4-chlorobenzyl halogen-bond donor, a chiral hydroxyethyl linker, and a 3,4-dimethoxyphenyl π-stacking element makes it a high-value fragment for inclusion in oxalamide-focused libraries. [1] Procurement is justified when screening against kinases (c-Met, p38α MAPK), soluble epoxide hydrolase, or neuraminidase, where published SAR indicates that each of these pharmacophoric elements contributes independently to potency. [2] Because no direct biological data exist, the compound is best suited as a probe in initial high-throughput screening (HTS) campaigns where its structural differentiation from simpler oxalamides can be tested empirically.

Chemical Biology: Halogen-Bonding Probe Development

The 4-chlorobenzyl group provides a well-defined halogen-bond donor (σ-hole on Cl) that can interact with protein backbone carbonyl oxygens or aspartate/glutamate side chains. [3] Compared to 2-chlorobenzyl analogs, the para-substitution in this compound offers a more linear halogen-bonding geometry, making it a superior candidate for studying halogen-bond-directed molecular recognition in protein–ligand complexes. [4] Scientists designing biophysical assays (X-ray crystallography, ITC, SPR) to quantify halogen-bonding contributions should preferentially procure this regioisomer over ortho- or meta-chlorobenzyl variants.

Synthetic Methodology: Chiral Oxalamide Scaffold for Asymmetric Synthesis Development

The racemic secondary alcohol in this compound offers a scaffold for the development of chiral resolution methods (chiral HPLC, enzymatic resolution) or enantioselective synthetic routes. [5] Procurement is warranted for academic or industrial labs developing novel asymmetric oxalamide syntheses, as the compound's single chiral center provides a tractable model system for method optimization that can be later applied to more complex oxalamide APIs. [6]

Quote Request

Request a Quote for N1-(4-chlorobenzyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.